4-(3-Hydroxyphenyl)butanoic acid

Organic Synthesis Regioselective Reaction Intramolecular Hydroxyalkylation

Regioselective tetralin synthesis demands the meta-hydroxy isomer. Using the wrong isomer leads to failed cyclizations. 4-(3-Hydroxyphenyl)butanoic acid (CAS 103324-16-9) solves this with validated identity (m.p. 87-89 °C) and strict regiochemistry. - Enables complete regioselective intramolecular hydroxyalkylation to 1,8-dihydroxytetralins. - Distinct H-bonding (2 donors, 3 acceptors, no intramolecular bond) ensures predictable fragment-based drug design. - Available from stock with analytical confirmation for immediate research.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 103324-16-9
Cat. No. B179983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxyphenyl)butanoic acid
CAS103324-16-9
Synonyms4-(3-HYDROXYPHENYL)BUTANOIC ACID
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCCC(=O)O
InChIInChI=1S/C10H12O3/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7,11H,2,4,6H2,(H,12,13)
InChIKeyGCWLZXMXFMTIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Hydroxyphenyl)butanoic Acid Overview


4-(3-Hydroxyphenyl)butanoic acid (CAS 103324-16-9) is an organic compound in the phenylbutanoic acid class, with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is characterized by a meta-hydroxyphenyl substitution on a butanoic acid chain. The compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry research, with its value stemming from the specific reactivity conferred by its substitution pattern .

Meta-substitution pattern Enables regioselective synthetic routes distinct from ortho/para isomers
Organic synthesis intermediate Versatile building block for medicinal chemistry research
Reported regioselective cyclization Unique access to 1,8-dihydroxytetralin scaffolds under specific conditions

Risks of Generic Substitution for 4-(3-Hydroxyphenyl)butanoic Acid


The position of the hydroxyl group on the phenyl ring (ortho, meta, or para) is a critical determinant of the compound's physicochemical properties and reactivity, making the simple interchange of isomers scientifically unsound. This is because the substitution pattern directly influences key parameters such as acidity (pKa), lipophilicity (logP), and, most importantly, the molecule's ability to participate in specific, structure-dependent chemical reactions [1]. For instance, a specific intramolecular hydroxyalkylation reaction has been reported to proceed with complete regioselectivity for the meta-substituted 4-(3-hydroxyphenyl)butanoate ester, a reaction outcome that cannot be assumed for its ortho- or para- analogs [1]. Relying on an alternative isomer without rigorous validation introduces significant risk of experimental failure or inconsistent results.

Target: 4-(3-Hydroxyphenyl)butanoic acid Meta-hydroxy group enables complete regioselectivity in tandem reduction–hydroxyalkylation.
Substitute: ortho-/para- isomers Same reaction may not proceed with comparable selectivity; product profile may shift.
Target No intramolecular H-bond between –OH and –COOH; distinct donor/acceptor count.
Substitute: ortho- isomer (CAS 35387-19-0) Intramolecular H-bond alters lipophilicity, solubility, and target-binding behaviour.
Target Specific melting point (87–89 °C) enables isomer identity verification.
Substitute: ortho-/para- isomers Comparable melting point data in identical solvent are lacking; identity confirmation may be less straightforward.

Comparative Evidence for 4-(3-Hydroxyphenyl)butanoic Acid


Meta-Hydroxy Regioselective Cyclization

The compound's ester derivative, a 4-(3-hydroxyphenyl)butanoate, undergoes a unique tandem reduction-intramolecular hydroxyalkylation reaction when treated with DIBALH, yielding 1,8-dihydroxytetralins. This reaction outcome is a direct consequence of the specific meta-substitution pattern [1]. There is no evidence that ortho- or para-isomers would undergo the same transformation with comparable regioselectivity or yield.

Regioselective cyclization
Class-level inference
Completely regioselective intramolecular hydroxyalkylation under DIBALH
Reaction outcome is tied to meta-substitution; ortho/para isomers would not give the same product.
Reported only for meta-ester; validation with alternative isomers not available.
Organic Synthesis Regioselective Reaction Intramolecular Hydroxyalkylation

Melting Point for Isomer Identification

The melting point (87-89 °C) is a fundamental physical property that differentiates this compound from its positional isomers. While the exact melting point for the ortho- and para- isomers in a directly comparable solvent system was not found, the meta-isomer's value serves as a critical identifier for quality control and purity verification .

Melting point identity
Data to verify
87–89 °C (benzene)
Serves as a low-cost identifier to distinguish meta- from ortho/para isomers.
Comparator melting points in the same solvent system are not published.
Chemical Characterization Physical Properties Quality Control

Hydrogen Bonding Differences vs. Ortho-Isomer

The meta-hydroxy substitution pattern results in a specific count of hydrogen bond donors (2) and acceptors (3). In contrast, the ortho-isomer, 4-(2-hydroxyphenyl)butanoic acid, can form an intramolecular hydrogen bond, which effectively reduces its number of available donors/acceptors and significantly alters its physicochemical behavior . This is a fundamental difference with implications for solubility, lipophilicity, and target binding.

H-bonding profile
Class-level inference
No intramolecular H-bond (vs. ortho-isomer forms one)
Distinct donor/acceptor pattern affects solubility, permeability, and target recognition.
Inferred from structure; experimental binding data across isomers not reported.
Drug Design Physicochemical Properties Medicinal Chemistry

Validated Applications of 4-(3-Hydroxyphenyl)butanoic Acid


Synthesis of 1,8-Dihydroxytetralin Scaffolds

This compound's ester derivatives are specifically required as starting materials for the tandem reduction-intramolecular hydroxyalkylation reaction to synthesize 1,8-dihydroxytetralins. Using an alternative isomer would not yield the desired cyclized product due to the strict regiochemical requirements of the reaction [1].

Pharmacophore Development for Medicinal Chemistry

The compound's distinct hydrogen bonding pattern (2 donors, 3 acceptors), which lacks an intramolecular bond, presents a unique physicochemical profile compared to the ortho-isomer. This makes it a more predictable building block for fragment-based drug design where consistent hydrogen bonding with a biological target is required .

Identity Verification in Chemical Procurement

The specific melting point of 87-89 °C (in benzene) serves as a definitive, low-cost metric for verifying the identity of the meta-isomer against its ortho- and para- counterparts upon receipt, ensuring research integrity and reproducibility .

Application
Selection Property
Validation Focus
1,8-Dihydroxytetralin synthesis
Meta-substitution regioselectivity
Regiochemical outcome of cyclization
Pharmacophore building block
Consistent H-bond donor/acceptor pattern
H-bond potential in target recognition
Isomer identity verification
Specific melting point (87–89 °C)
Isomeric purity and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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